molecular formula C41H71N5O16S B606122 Biotin-PEG11-Mal CAS No. 1334172-60-9

Biotin-PEG11-Mal

Cat. No. B606122
CAS RN: 1334172-60-9
M. Wt: 922.1
InChI Key: FMIDVLYXFRCQAD-BVCQTOFBSA-N
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Description

Biotin-PEG11-Mal is a PEGylated biotin reagent PEG linker containing a maleimide (Mal) group . The maleimide moiety reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a thioether linkage . The hydrophilic PEG spacer increases solubility in aqueous media of the molecules conjugated to the biotin compound .


Synthesis Analysis

This compound is a PEG derivative containing a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls . The maleimide group reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a stable, irreversible thioether linkage .


Molecular Structure Analysis

The chemical formula of this compound is C41H71N5O16S . The molecular weight is 922.100 . The maleimide group reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a thioether linkage .


Chemical Reactions Analysis

The maleimide group in this compound reacts specifically and efficiently with reduced thiols (sulfhydryl groups,—SH) at pH 6.5 to 7.5 to form stable thioether bonds .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 922.1 g/mol . The elemental analysis shows that it contains C, 53.41; H, 7.76; N, 7.60; O, 27.76; S, 3.48 .

Scientific Research Applications

  • Cancer-Targeted Drug Delivery : Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles have been developed for selectively eliminating cancer cells. These micelles enhance cancer cell uptake via receptor-mediated endocytosis and respond to MMP-2 protease secreted by cancer cells to release anticancer drugs, thereby inducing apoptosis in a targeted manner (Chen et al., 2015).

  • Antibody-Drug Hybrid Conjugates : The use of a trifunctional PEG-based linker, including PEG-SU-Lys-Lys-mal, allows for simultaneous biotin tagging and cell-surface targeting. This has applications in creating antibody-drug conjugates for targeted cancer therapy (Thomas et al., 2008).

  • Biomarker Detection : Novel biotin-PEG gold nanoparticle probes have been synthesized for detecting protein and nucleic acid targets from a single sample, which is significant for clinical diagnosis of diseases (Scott et al., 2017).

  • Tumor-Targeted Delivery in Colon Cancer Therapy : DOX/SLN-PEG-Biotin, a doxorubicin-loaded silica nanoparticle system modified with PEG and biotin, demonstrates tumor-targeted delivery, enhanced cellular uptake in tumor cells, and strong anticancer efficacy, particularly for colon cancer (Lin et al., 2018).

  • EGF Receptor Targeted Drug Delivery : Biotin-PEG-epidermal growth factor (EGF) conjugate immobilized on adenovirus (ADV) surface for delivering ADV to cancer cells over-expressing EGF receptors. This approach enhances intracellular uptake and gene expression specifically in target cells (Park et al., 2008).

  • Fabrication of Biomimetic Surfaces : Biotin-PEG is used to create biomimetic surfaces, leveraging the interaction between biotin and avidin for surface engineering applications. This approach maintains the biotin structure's molecular recognition capabilities (Salem et al., 2001).

  • Single Molecule Recognition Force Microscopy : In this application, biotin-PEG conjugates are used for detecting receptor-ligand interactions at the single molecule level using atomic force microscopy, specifically targeting the avidin-biotin interaction (Riener et al., 2003).

  • Sensitive Quantification of PEGylated Compounds : Biotin-PEG conjugates are useful in the quantification of PEGylated proteins and compounds, which is critical for pharmacokinetic measurements and product development in pharmaceutical research (Su et al., 2010).

  • Remote Stimulation of Calcium Signaling in Cells : Biotin-PEG-Au nanorods coated with streptavidin and biotinylated antibodies are used for remote photostimulation of cells, enabling selective and temporal internalization of calcium, which is vital for cellular signaling and gene expression studies (Sánchez-Rodríguez et al., 2016).

  • Heterobifunctional Biotin-PEG Conjugates : Studies on heterobifunctional biotin-PEG conjugates with biotin terminus highlight their utility in avidin binding and potential for use in constructing biotin-avidin-biotin bridges in biochemical research (Kaiser et al., 1997).

  • Enhancing In Vitro Gene Expression : Biotin-triggered release of PEG-avidin from biotinylated polyethylenimine enhances gene expression in vitro, offering a novel approach for efficient gene delivery in clinical applications (Xiong et al., 2007).

  • Sensing Chip for Quantitation of Acid Phosphatase : A sensing chip constructed with biotinylated peptide substrate on biotinylated PEG-modified surfaces for MALDI-MS quantitation of acid phosphatase, demonstrating its potential in clinical diagnostics (Ma et al., 2020).

  • Active Targeting of Paclitaxel in Cancer : Biotin functionalized PEGylated poly(amidoamine) dendrimer conjugates are employed for targeted delivery of paclitaxel to cancer cells, particularly those overexpressing biotin receptors (Rompicharla et al., 2019).

  • Biomimetic Assemblies with Biotinylated Glycodendrimers : Research demonstrates the bioconjugation of avidin with biotinylated glycodendrimers to create supramolecular nanostructures, highlighting the influence of biotin ligand's number and chemical nature on biotin-avidin conjugation (Ennen et al., 2014).

Mechanism of Action

Target of Action

Biotin-PEG11-Mal primarily targets sulfhydryl groups on proteins. These sulfhydryl groups are typically found on cysteine residues within proteins. The maleimide group in this compound reacts specifically with these sulfhydryl groups to form stable thioether bonds .

Mode of Action

The maleimide moiety of this compound interacts with free sulfhydryl groups at a pH range of 6.5-7.5. This interaction results in the formation of a stable thioether linkage. The biotin moiety, a small vitamin, binds with high affinity to avidin or streptavidin proteins, facilitating the biotinylation of the target protein .

Biochemical Pathways

this compound is often used in bioconjugation and protein labeling. By attaching biotin to proteins, it enables the use of avidin-biotin technology for various applications such as protein purification, detection, and immobilization. This biotinylation can affect pathways involving protein-protein interactions, signal transduction, and cellular localization .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The PEGylation (attachment of polyethylene glycol) increases the solubility and stability of the compound in aqueous solutions, enhancing its bioavailability. The biotinylated proteins can be efficiently purified and detected due to the strong biotin-avidin interaction .

Result of Action

At the molecular level, the action of this compound results in the biotinylation of target proteins. This modification can enhance the detection sensitivity in assays, facilitate protein purification, and enable the study of protein interactions. At the cellular level, biotinylated proteins can be tracked and analyzed, providing insights into their function and dynamics within the cell .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of reducing agents. The maleimide group reacts optimally with sulfhydryl groups at a pH of 6.5-7.5. The PEG spacer arm increases solubility and reduces steric hindrance, making the compound effective in various aqueous environments. Proper storage conditions (e.g., -20°C) are essential to maintain its stability .

This compound is a versatile tool in biochemical research, enabling precise protein modification and facilitating a wide range of applications in molecular biology and biochemistry.

: BPS Bioscience : Thermo Fisher Scientific : TargetMol

Safety and Hazards

The safety data sheet suggests using Biotin-PEG11-Mal only in a chemical fume hood. It recommends wearing chemical-resistant gloves, safety goggles, and washing thoroughly after handling .

Future Directions

Biotin-PEG11-Mal enables simple and efficient biotinylation of antibodies, cysteine-containing peptides, and other thiol-containing molecules . The hydrophilic, 11-unit polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution . The PEG segment adds length and flexibility to the spacer arm, minimizing steric hindrance involved with binding to avidin molecules .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H71N5O16S/c47-36(4-2-1-3-35-40-34(33-63-35)44-41(51)45-40)42-8-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-31-62-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-9-43-37(48)7-10-46-38(49)5-6-39(46)50/h5-6,34-35,40H,1-4,7-33H2,(H,42,47)(H,43,48)(H2,44,45,51)/t34-,35-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIDVLYXFRCQAD-BVCQTOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H71N5O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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